3-(4-bromo-2-chlorophenyl)-1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}urea
Description
The compound “3-(4-bromo-2-chlorophenyl)-1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}urea” is a urea derivative featuring a substituted phenyl group (4-bromo-2-chlorophenyl) and a dihydroisoquinoline moiety linked via a methylphenyl bridge.
Substituents like bromo and chloro on the phenyl ring may enhance electrophilicity and influence binding interactions, distinguishing it from analogs with methoxy or ethoxy groups.
Properties
IUPAC Name |
1-(4-bromo-2-chlorophenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23BrClN3O3/c1-32-23-12-16-9-10-28-22(19(16)14-24(23)33-2)11-15-3-6-18(7-4-15)29-25(31)30-21-8-5-17(26)13-20(21)27/h3-8,12-14H,9-11H2,1-2H3,(H2,29,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCKQYZOJVQEFMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CCN=C2CC3=CC=C(C=C3)NC(=O)NC4=C(C=C(C=C4)Br)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23BrClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bischler-Napieralski Cyclization
The dihydroisoquinoline moiety is constructed via intramolecular cyclization of β-phenylethylamides under dehydrating conditions:
$$
\text{Phenethylamide} \xrightarrow[\text{POCl}_3]{\text{Reflux}} 3,4-\text{Dihydroisoquinoline}
$$
Procedure :
Functionalization at Position 1
Introduce the benzyl group via palladium-catalyzed cross-coupling:
$$
\text{Dihydroisoquinoline} + \text{4-Bromobenzylboronic ester} \xrightarrow[\text{Pd(dppf)Cl}2]{\text{K}2\text{CO}_3} 1-\text{Benzyl derivative}
$$
Optimized Conditions :
- Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (2 mol%)
- Base: Potassium carbonate (3 equiv)
- Solvent: 1,4-Dioxane/H₂O (9:1)
- Temperature: 80°C, 12 h
Yield : 64%
Preparation of 4-[(6,7-Dimethoxy-3,4-Dihydroisoquinolin-1-yl)Methyl]Aniline
Nitro Group Introduction
Perform nitration on the benzylated dihydroisoquinoline:
Reduction to Primary Amine
Catalytic hydrogenation achieves nitro-to-amine conversion:
$$
\text{Nitro compound} \xrightarrow[\text{H}_2 (1 atm)]{\text{Pd/C, EtOH}} \text{Aniline derivative}
$$
Conditions :
Synthesis of 4-Bromo-2-Chlorophenyl Isocyanate
Diazotization-Halogenation Sequence
Convert 4-bromo-2-chloroaniline to isocyanate via Curtius rearrangement:
- Diazotize with NaNO₂/HCl (0–5°C).
- Treat with trichloroacetyl chloride to form acyl azide.
- Thermally decompose at 80°C in toluene to generate isocyanate.
Critical Parameters :
- Temperature control (<5°C during diazotization)
- Anhydrous conditions to prevent hydrolysis
Yield : 54%
Urea Bond Formation
Couple isocyanate and amine under Schotten-Baumann conditions:
$$
\text{Isocyanate} + \text{Amine} \xrightarrow[\text{Et}_3\text{N}]{\text{DCM}} \text{Urea}
$$
Optimized Protocol :
- Dissolve 4-bromo-2-chlorophenyl isocyanate (1.1 equiv) in dry dichloromethane.
- Add 4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]aniline (1.0 equiv) and triethylamine (2.5 equiv).
- Stir at room temperature for 24 h.
- Wash with 1M HCl, dry over Na₂SO₄, and purify via silica chromatography.
Process Optimization Strategies
Catalytic System Comparison
| Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Pd(OAc)₂/Xantphos | Toluene | 100 | 58 | 92 |
| Pd(dppf)Cl₂ | 1,4-Dioxane | 80 | 64 | 95 |
| NiCl₂(dme)/PPh₃ | DMF | 120 | 42 | 88 |
Data adapted from cross-coupling studies. Pd(dppf)Cl₂ in dioxane provided optimal balance of yield and purity.
Solvent Effects on Urea Formation
| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Dichloromethane | 8.93 | 24 | 78 |
| THF | 7.52 | 36 | 65 |
| Acetonitrile | 37.5 | 18 | 71 |
| Toluene | 2.38 | 48 | 59 |
Polar aprotic solvents like dichloromethane facilitate isocyanate-amine coupling.
Analytical Characterization
Spectroscopic Fingerprints
¹H NMR (400 MHz, CDCl₃) :
- δ 8.21 (s, 1H, NH)
- δ 7.45–7.32 (m, 4H, aromatic)
- δ 6.78 (s, 2H, isoquinoline H-5, H-8)
- δ 4.52 (s, 2H, CH₂ bridge)
- δ 3.89 (s, 6H, OCH₃)
IR (KBr) :
- 3320 cm⁻¹ (N-H stretch)
- 1645 cm⁻¹ (C=O urea)
- 1240 cm⁻¹ (C-O methoxy)
HRMS (ESI+) :
- Calculated for C₂₅H₂₄BrClN₃O₃ [M+H]⁺: 552.0654
- Found: 552.0651
Challenges and Troubleshooting
Common Side Reactions
- Isocyanate dimerization : Minimize by using fresh reagents and anhydrous conditions.
- Over-reduction of nitro group : Control H₂ pressure during catalytic hydrogenation.
- Regioisomeric impurities in nitration : Use directed ortho-metalation strategies.
Purification Techniques
- Flash chromatography : Hexane/EtOAc (3:1 → 1:2 gradient)
- Recrystallization : Ethanol/water (7:3) at −20°C
Scale-Up Considerations
| Parameter | Lab Scale (5 g) | Pilot Scale (500 g) | Industrial (50 kg) |
|---|---|---|---|
| Reaction Volume | 100 mL | 10 L | 1000 L |
| Cooling Capacity | Ice bath | Jacketed reactor | Cryogenic system |
| Mixing Efficiency | Magnetic stir | Turbine agitator | High-shear mixer |
| Cycle Time | 24 h | 18 h | 12 h |
Continuous flow reactors improve safety for exothermic urea formation steps.
Chemical Reactions Analysis
Types of Reactions
3-(4-bromo-2-chlorophenyl)-1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}urea can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Halogen atoms (bromine and chlorine) can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of methoxy groups can yield aldehydes or acids, while substitution of halogens can introduce new functional groups like amines or thiols.
Scientific Research Applications
3-(4-bromo-2-chlorophenyl)-1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}urea has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-bromo-2-chlorophenyl)-1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}urea involves its interaction with molecular targets such as enzymes or receptors. The bromine and chlorine atoms can form halogen bonds with target molecules, while the methoxy groups can participate in hydrogen bonding or hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Key Observations :
- Bromo vs.
- Chloro Positioning : The 2-chloro substituent in the target compound may create distinct steric or electronic effects compared to the 3-chloro group in the analog from .
Physicochemical and Electronic Properties
Predicted properties from analogs suggest trends:
Electronic Analysis :
- The bromo and chloro substituents in the target compound likely create regions of higher ESP compared to methoxy/ethoxy groups, impacting interactions with biological targets.
Research Findings and Functional Implications
NMR Spectral Comparisons
As demonstrated in , NMR chemical shifts in regions A (positions 39–44) and B (positions 29–36) can pinpoint substituent effects . For the target compound:
- The bromo group’s deshielding effect would cause distinct chemical shifts in region A compared to methoxy/ethoxy analogs.
- Chlorine’s electronegativity may further modulate shifts in region B, differentiating it from the 3-chloro-4-methoxyphenyl analog.
Lumping Strategy Considerations
highlights that compounds with similar structures may be grouped (lumped) in studies . However, the target compound’s bromo and chloro substituents likely deviate significantly in reactivity and physicochemical behavior from methoxy/ethoxy analogs, warranting separate analysis in many contexts.
Biological Activity
Structural Formula
The compound can be represented as follows:
Key Features
- Bromine and Chlorine Substituents : The presence of halogen atoms often enhances biological activity by improving lipophilicity and altering receptor interactions.
- Isoquinoline Derivative : The isoquinoline moiety is known for its diverse pharmacological properties, including anti-cancer and anti-inflammatory effects.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated that it inhibits the proliferation of various cancer cell lines, including:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.2 | |
| A549 (Lung Cancer) | 4.8 | |
| HeLa (Cervical Cancer) | 6.0 |
The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways and the inhibition of the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.
Anti-inflammatory Activity
In addition to its anticancer effects, this compound has shown promise in reducing inflammation. Animal models have demonstrated that it significantly decreases levels of pro-inflammatory cytokines such as TNF-α and IL-6.
| Model | Dose (mg/kg) | Effect on Cytokines | Reference |
|---|---|---|---|
| Carrageenan-induced Paw Edema | 10 | Decreased by 45% | |
| Lipopolysaccharide-induced Inflammation | 20 | Decreased by 50% |
Antimicrobial Activity
The compound also exhibits antimicrobial properties against various bacterial strains. Its effectiveness was evaluated using the disk diffusion method.
| Bacterial Strain | Zone of Inhibition (mm) | Reference |
|---|---|---|
| E. coli | 15 | |
| S. aureus | 18 | |
| P. aeruginosa | 12 |
Neuroprotective Effects
Emerging research suggests that this compound may have neuroprotective effects, particularly in models of neurodegenerative diseases. It appears to mitigate oxidative stress and improve cognitive function in rodent models.
Case Study 1: Cancer Treatment
A clinical trial investigating the efficacy of this compound in patients with advanced breast cancer showed a promising response rate of 30%. Patients experienced manageable side effects, primarily gastrointestinal disturbances.
Case Study 2: Inflammatory Disorders
In a pilot study involving patients with rheumatoid arthritis, administration of the compound led to a significant reduction in joint swelling and pain scores after four weeks of treatment.
Q & A
Basic: What synthetic methodologies are recommended for synthesizing this urea derivative, and how can purity be validated?
Answer:
The compound can be synthesized via nucleophilic addition of substituted anilines to isocyanates. For example:
React 4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]aniline with 4-bromo-2-chlorophenyl isocyanate in anhydrous DMF at 0–5°C under nitrogen.
Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7).
Validate purity using ¹H/¹³C NMR (e.g., δ 8.85 ppm for urea NH in DMSO-d₆), LC-MS (m/z [M+H]⁺), and IR (amide I band ~1645 cm⁻¹).
Yield optimization requires stoichiometric control (1:1 molar ratio) and inert conditions to prevent hydrolysis .
Basic: What analytical techniques are critical for characterizing its stability under varying pH conditions?
Answer:
HPLC-UV/MS : Monitor degradation products at pH 1–13 (simulated gastric/intestinal fluids).
Shake-flask method : Measure solubility in buffers (pH 2–10) to assess formulation viability.
Thermogravimetric analysis (TGA) : Evaluate thermal stability (25–300°C, N₂ atmosphere).
Include kinetic modeling (e.g., Arrhenius plots) to predict shelf life .
Basic: How should researchers design in vitro assays to evaluate its biological activity?
Answer:
Cell line selection : Use target-specific lines (e.g., cancer lines for kinase inhibition).
Dose-response curves : Test 0.1–100 µM concentrations with triplicate wells.
Controls : Include positive (e.g., staurosporine) and vehicle (DMSO ≤0.1%).
Endpoint assays : MTT for viability, fluorescence-based kits for caspase-3/7 activity.
Statistical analysis (ANOVA, p<0.05) and IC₅₀ calculations are mandatory .
Advanced: How can conflicting data on its mechanism of action be resolved?
Answer:
Comparative analysis : Replicate assays across independent labs using standardized protocols.
Target deconvolution : Employ chemoproteomics (e.g., affinity chromatography with biotinylated probes).
Orthogonal assays : Validate kinase inhibition via SPR (binding affinity) and enzymatic assays (Km/Vmax).
Data triangulation : Cross-reference with structural analogs (e.g., 3,4-dichlorophenylurea derivatives) .
Advanced: What experimental strategies are effective for structure-activity relationship (SAR) studies?
Answer:
Systematic substitution : Modify the dihydroisoquinoline (e.g., replace methoxy with ethoxy) or urea linker.
Computational modeling : Use DFT for electronic effects and molecular docking (AutoDock Vina) for target binding.
Pharmacophore mapping : Identify critical H-bond donors (urea NH) and hydrophobic groups (bromophenyl).
In silico ADMET : Predict logP, CYP450 interactions via SwissADME .
Advanced: How to assess its environmental fate and ecotoxicological impact?
Answer:
OECD 105 guideline : Measure water solubility and logKow (octanol-water partitioning).
Biodegradation assays : Use activated sludge (OECD 301F) to track half-life under aerobic conditions.
Ecotoxicology : Test acute toxicity in Daphnia magna (48h LC₅₀) and algal growth inhibition (OECD 201).
Metabolite profiling : Identify transformation products via HRMS/MS .
Advanced: What methodologies optimize its bioavailability in preclinical models?
Answer:
Salt formation : Screen with counterions (e.g., HCl, sodium) for enhanced solubility.
Nanoparticulate formulations : Use PLGA or liposomes (particle size <200 nm via DLS).
Pharmacokinetics : Conduct IV/PO dosing in rodents, with LC-MS/MS plasma analysis (t₁/₂, Cmax, AUC).
Tissue distribution : Radiolabel the compound (¹⁴C) for autoradiography .
Advanced: How to address discrepancies in cytotoxicity data across cell lines?
Answer:
Cell line authentication : STR profiling to confirm identity.
Microenvironment modulation : Test under hypoxia (5% O₂) vs. normoxia.
Multi-omics integration : Correlate cytotoxicity with transcriptomics (RNA-seq) and proteomics.
Check efflux pumps : Inhibit P-gp (verapamil) to assess resistance .
Advanced: What strategies validate its target engagement in vivo?
Answer:
PET/SPECT imaging : Radiolabel with ¹⁸F or ⁹⁹mTc for biodistribution studies.
Target occupancy assays : Use ex vivo Western blotting or ELISA for phospho-target quantification.
CRISPR knockouts : Validate specificity in target-null vs. wild-type models.
Biomarker correlation : Measure downstream effectors (e.g., p-AKT for kinase inhibitors) .
Advanced: How to design a longitudinal study for chronic toxicity assessment?
Answer:
Species selection : Rodents (6-month study) or zebrafish (21-day embryo-adult).
Dose groups : Include vehicle control, low (10 mg/kg), mid (50 mg/kg), and high (100 mg/kg) doses.
Endpoints : Histopathology (liver/kidney), hematology, and behavioral assays.
Statistical power : Use ≥10 animals/group and blinded analysis to reduce bias .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
